molecular formula C10H13Cl2NO4S B2822912 2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide CAS No. 1087646-37-4

2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide

Cat. No. B2822912
CAS RN: 1087646-37-4
M. Wt: 314.18
InChI Key: GVWMQNPKUIZAFJ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide (DHMBS) is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions, which are important in regulating the pH of bodily fluids. 2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide has also been shown to inhibit the activity of other enzymes such as urease and acetylcholinesterase.
Biochemical and Physiological Effects:
2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of bicarbonate ions, which can lead to a decrease in the pH of bodily fluids. 2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide has also been shown to decrease the activity of enzymes such as urease and acetylcholinesterase, which are important in various physiological processes.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its unique properties and ability to interact with various biomolecules. However, 2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide also has limitations, including its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for research involving 2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide. One potential direction is investigating the use of 2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide as a potential therapeutic agent for various diseases such as cancer and Alzheimer's disease. Another potential direction is investigating the interaction of 2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide with other biomolecules such as lipids and carbohydrates. Additionally, further research is needed to investigate the potential toxicity and safety of 2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide for use in humans.
In conclusion, 2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been used to investigate its mechanism of action, biochemical and physiological effects, and potential applications. 2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its ability to interact with various biomolecules, but also has limitations such as potential toxicity. There are several future directions for research involving 2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide, including investigating its potential therapeutic applications and interaction with other biomolecules.

Synthesis Methods

2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 2-hydroxypropylamine. The resulting product is then purified using various techniques such as recrystallization or column chromatography. Other methods of synthesis include the reaction of 2,5-dichloro-4-methoxybenzenesulfonamide with propylene oxide.

Scientific Research Applications

2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide has been widely used in scientific research for its unique properties. It has been used as a probe to investigate the role of sulfonamide derivatives in biological systems. 2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide has been used to study the interaction of sulfonamide derivatives with carbonic anhydrase enzymes, which are important in regulating the pH of bodily fluids. 2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide has also been used to study the interaction of sulfonamide derivatives with other biomolecules such as proteins and nucleic acids.

properties

IUPAC Name

2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO4S/c1-6(14)5-13-18(15,16)10-4-7(11)9(17-2)3-8(10)12/h3-4,6,13-14H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWMQNPKUIZAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide

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